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Compound of Interest

Compound Name: Dopastin

Cat. No.: B10823531 Get Quote

An extensive search of scientific literature and chemical databases reveals no specific

information on the biological activity, experimental protocols, or signaling pathways for the

compound N-[2(S)-nitrosohydroxylamino-3-methylbutyl] crotonamide. This indicates that the

compound is likely novel, not yet described in published research, or a proprietary molecule.

However, based on its constituent chemical moieties—an N-nitrosohydroxylamine group and a

crotonamide group—a predicted biological profile can be constructed. The biological activity is

expected to be dominated by the N-nitrosohydroxylamine functional group.

Predicted Biological Activity Based on Chemical
Structure
The molecule is a member of the class of compounds known as diazeniumdiolates or

NONOates. The defining characteristic of NONOates is their ability to spontaneously release

nitric oxide (NO) under physiological conditions (pH 7.4, 37°C).[1][2] Nitric oxide is a

fundamental signaling molecule involved in a vast array of physiological processes.

Therefore, the principal biological activity of N-[2(S)-nitrosohydroxylamino-3-methylbutyl]

crotonamide is predicted to be that of a nitric oxide (NO) donor.[3]
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The nitric oxide released from the donor compound would primarily act through the canonical

NO signaling pathway:

NO Release: The NONOate structure decomposes in aqueous solution, releasing two

molecules of NO per molecule of the parent compound.[1][4]

Diffusion: NO, as a small gaseous molecule, freely diffuses across cell membranes into

target cells, such as vascular smooth muscle cells.[4]

sGC Activation: Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase

(sGC), activating the enzyme.[1]

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP)

to cyclic guanosine monophosphate (cGMP).

Downstream Effects: cGMP acts as a second messenger, primarily activating Protein Kinase

G (PKG), which in turn phosphorylates various downstream protein targets, leading to a

physiological response, such as muscle relaxation.
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Caption: Predicted signaling pathway of nitric oxide (NO) released from the donor molecule.

Potential Biological Effects and Quantitative Data
from Analogous NONOates
The specific rate of NO release (defined by the half-life, t½) is a critical determinant of a

NONOate's biological effect and is dictated by the amine substituent.[1][2] While the half-life for
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the target compound is unknown, data from well-characterized NONOates can serve as a

proxy for its potential effects.

Biological Effect Example NONOate
Quantitative Data
(Metric)

Biological System

Vasodilation DEA/NO (t½ ≈ 2 min) EC₅₀ ≈ 0.1-1 µM Isolated aortic rings

Inhibition of Platelet

Aggregation

Spermine/NO (t½ ≈ 37

min)
IC₅₀ ≈ 0.5-5 µM

Human platelet-rich

plasma

Angiogenesis DETA/NO (t½ ≈ 20 h)
Effective Conc. ≈ 10-

100 µM
Endothelial cell culture

Antimicrobial Activity Various NONOates
MIC values vary

widely

Bacterial and fungal

cultures[5]

Role of the Crotonamide Moiety
The crotonamide portion of the molecule is less likely to be the primary driver of acute

biological activity but may influence the compound's overall profile. Crotonamide and its

derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

[6][7] The α,β-unsaturated system in the crotonamide structure could potentially act as a

Michael acceptor, allowing for covalent interactions with biological nucleophiles like cysteine

residues in proteins. This could contribute to secondary mechanisms of action or off-target

effects.

Experimental Protocols for Characterization
Should this compound become available for study, the following experimental workflows would

be essential to characterize its biological activity.

Quantification of Nitric Oxide Release
This experiment is fundamental to confirming its identity as an NO donor and determining its

release kinetics (half-life).

Methodology: The Griess assay is a common, indirect method that measures nitrite (NO₂⁻),

a stable breakdown product of NO in aqueous solution.
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Protocol Steps:

A stock solution of the compound is prepared.

The compound is added to a physiological buffer (pH 7.4) at 37°C.

Aliquots are removed at various time points.

Griess reagents are added to the aliquots, leading to a colorimetric reaction.

Absorbance is measured spectrophotometrically (≈540 nm).

The concentration of nitrite is calculated from a standard curve, and from this, the rate of

NO release and the half-life (t½) are determined.
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Caption: Experimental workflow for determining NO release kinetics via the Griess assay.

Assessment of Vasoactivity
This assay directly measures the predicted physiological effect of NO on blood vessels.

Methodology: An ex vivo organ bath study using isolated aortic rings.

Protocol Steps:
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Aorta is excised from a laboratory animal (e.g., a rat).

The vessel is cut into rings and mounted in an organ bath connected to a force transducer.

Rings are pre-constricted with an agent like phenylephrine to induce tone.

Cumulative concentrations of the test compound are added.

The relaxation of the aortic ring is measured.

Data are used to generate a dose-response curve and calculate the EC₅₀ (the

concentration causing 50% of the maximal relaxation).

Evaluation of Platelet Activity
This protocol assesses the effect of NO on platelet function, a key aspect of its vascular

biology.

Methodology: Platelet aggregation assay. An alternative is to measure the phosphorylation of

the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream marker of NO signaling in

platelets.[8]

Protocol Steps (VASP Phosphorylation):

Isolate platelets from whole blood.[8]

Incubate the prepared platelet suspension with the test compound.[8]

Lyse the platelets and separate proteins using SDS-PAGE.

Perform a Western blot using antibodies specific for phosphorylated VASP (P-VASP) and

total VASP.

Quantify the P-VASP/VASP ratio to determine the extent of NO signaling activation.

In conclusion, while direct experimental data for N-[2(S)-nitrosohydroxylamino-3-methylbutyl]

crotonamide is absent from the public domain, its structure strongly implies that it functions as
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a nitric oxide donor. Its biological activities and the methods for their evaluation would be

consistent with those of other well-known NONOate compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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